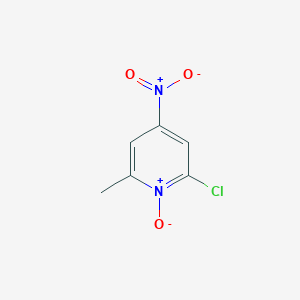

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Overview

Description

2-Chloro-6-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a yellow solid with a distinct odor and is stable under normal conditions. This compound is soluble in organic solvents and is commonly used as an intermediate in organic synthesis .

Preparation Methods

2-Chloro-6-methyl-4-nitropyridine 1-oxide can be synthesized through the reaction of 2-chloro-6-methyl-4-nitropyridine with hydrogen peroxide . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions. The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

2-Chloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-chloro-6-methyl-4-aminopyridine.

Substitution: The chlorine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-6-methyl-4-nitropyridine 1-oxide is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In biology and medicine, it is used to develop compounds with potential therapeutic properties. In the industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

2-Chloro-6-methyl-4-nitropyridine 1-oxide is unique due to its specific functional groups and their reactivity. Similar compounds include:

2-Chloro-4-nitropyridine: Lacks the methyl group, leading to different reactivity and applications.

2-Methyl-4-nitropyridine N-oxide: Lacks the chlorine atom, affecting its chemical behavior.

3-Chloro-4-nitropyridine 1-oxide: Has a different substitution pattern, resulting in varied chemical properties.

These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Biological Activity

2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS Number: 40314-84-9) is an organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom, a methyl group, and a nitro group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C₆H₅ClN₂O₃. The presence of the nitro group and the chlorine atom significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation. For example, docking experiments indicated strong binding affinities to targets associated with cancer pathways, such as c-Met kinase, which is implicated in various malignancies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory potential. Preliminary studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its biological effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Protein Binding : Its ability to bind to key proteins could disrupt critical signaling pathways in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Chloro-4-nitropyridine | Nitro group at position 4 | Different antimicrobial profile |

| 3-Methyl-4-nitropyridine | Methyl at position 3 | Varies in reactivity and activity |

| 2-Amino-6-methylpyridine | Amino group instead of nitro | Exhibits different biological properties |

This table illustrates how structural variations can significantly impact the biological activity of compounds within the nitropyridine class.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of nitropyridines showed that modifications at the nitrogen or chlorine positions could enhance antibacterial activity. The findings suggested that this compound outperformed several analogs in inhibiting bacterial growth.

- Cancer Research : Molecular dynamics simulations have provided insights into the binding interactions between this compound and c-Met kinase. These studies revealed that the compound stabilizes the active conformation of the kinase, thereby inhibiting downstream signaling pathways critical for tumor growth .

Properties

IUPAC Name |

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTROWSASXESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372852 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-84-9 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.